4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid
Description
4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid (CAS: Not explicitly listed, Ref: 3D-FB170037 ) is a brominated aromatic compound featuring a 4-oxobutanoic acid backbone substituted with a 4-bromophenyl group at position 4 and a 4-methoxybenzylamino moiety at position 2.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-24-15-8-2-12(3-9-15)11-20-16(18(22)23)10-17(21)13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCOTRAOVBMTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with succinic anhydride to introduce the butanoic acid moiety.
Hydrolysis: The final step involves hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include 4-(4-bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid derivatives with oxidized methoxybenzyl groups.
Reduction: Products include alcohol derivatives of the original compound.
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the methoxybenzylamino group can form hydrogen bonds or electrostatic interactions with target molecules. The butanoic acid moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Aromatic Substitutions
Key Observations :
Analogs with Heterocyclic Modifications
Table 2: Heterocyclic Derivatives and Their Properties
Key Observations :
Substituent-Driven Physicochemical Variations
- Carboxylic Acid vs. Ester Derivatives : The target compound retains a free carboxylic acid group, enabling hydrogen bonding and salt formation. In contrast, ethyl ester derivatives (e.g., ) lose this functionality, reducing polarity and aqueous solubility.
Biological Activity
4-(4-Bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes findings from multiple studies to elucidate its pharmacological potential, mechanisms of action, and structural characteristics.
Chemical Structure
The compound is characterized by the following molecular formula: . Its structure includes a bromophenyl group and a methoxybenzyl group linked to an oxobutanoic acid moiety, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance electron donation, which may contribute to the compound's ability to scavenge free radicals.
Cytotoxicity
Preliminary evaluations indicate that this compound may possess cytotoxic properties against various cancer cell lines. For instance, related compounds have been tested against MCF-7 breast cancer cells and exhibited varying degrees of cytotoxicity, which could be attributed to the structural motifs present in this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amide and carboxylic acid functionalities facilitate hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.
- Electron-Withdrawing Effects : The bromine atom in the para position can influence the electronic properties of the molecule, potentially enhancing its reactivity towards biological macromolecules.
Structural Analysis
The crystal structure of similar compounds reveals significant insights into their biological activity. For instance, the dihedral angles between various functional groups can affect molecular interactions and stability in biological systems. Such structural characteristics are essential for understanding how modifications might enhance or diminish activity.
| Structural Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and potential enzyme interactions. |
| Methoxy Group | May increase electron donation capacity, improving antioxidant activity. |
| Oxobutanoic Acid Moiety | Critical for enzyme inhibition and potential therapeutic effects. |
Case Studies
- Cyclooxygenase Inhibition : A study on structurally similar compounds demonstrated IC50 values indicating moderate inhibition of COX-2, suggesting that this compound could exhibit similar properties .
- Cytotoxicity Testing : In vitro studies on related oxobutanoic acids showed significant cytotoxic effects on cancer cell lines, indicating that this compound might also be effective against certain types of cancer cells .
Q & A
Q. What are the key synthetic routes for preparing 4-(4-bromophenyl)-2-((4-methoxybenzyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a bromophenyl-substituted diketone (e.g., 3-methylidenedihydrofuran-2,5-dione) with 4-methoxybenzylamine under mild conditions (acetone, ambient temperature, 1.5 h stirring) . Yield optimization (up to 87%) is achieved by controlling stoichiometry, solvent purity, and slow evaporation for crystallization. Presence of methanol residues, detectable via NMR (e.g., δ 3.68 ppm for OCH), must be minimized to avoid side reactions .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Key characterization data include:
- NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), methoxy group (δ ~3.8 ppm), and carboxylic acid (broad ~9.8 ppm).
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M-H] at m/z ~343 for trifluoromethyl derivatives) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Advanced Research Questions
Q. What crystallographic insights exist for structurally related 4-oxobutanoic acid derivatives, and how do they inform conformational analysis?
The crystal structure of the analog 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (space group P1, triclinic) reveals:
- Bond lengths : N–C(=O) = 1.346–1.359 Å (amide resonance) .
- Hydrogen bonding : Classical N–H···O and O–H···O interactions stabilize dimeric motifs (R_2$$^2(8) graph-set) .
- Dihedral angles : 24.8°–77.1° between bromophenyl and oxoamine groups, indicating conformational flexibility .
These features suggest that the 4-methoxybenzylamino group in the target compound may influence packing and solubility.
Q. How can computational modeling predict the compound’s reactivity or biological targets?
Density Functional Theory (DFT) calculations can model:
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
Comparative analysis of derivatives (e.g., fluorophenyl vs. methoxybenzyl groups) reveals:
| Compound | Target Enzyme | IC (µM) | Activity |
|---|---|---|---|
| 4-(2-Fluorophenyl) | KYN-3-OHase | 12.5 | Neuroprotective |
| 4-Fluorophenylboronic | Cancer proteins | 10.0 | Anticancer |
| Target compound (pred.) | hTS | Pending | Antiproliferative |
Discrepancies arise from substituent effects on lipophilicity and hydrogen-bonding capacity. Dose-response assays and SAR studies are critical for validation .
Methodological Guidance
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?
Q. What advanced techniques are recommended for analyzing intermolecular interactions in crystalline forms?
- SC-XRD : Use SHELXL for refinement (R-factor < 0.08) to resolve hydrogen-bonding networks .
- IR spectroscopy : Confirm amide I/II bands (1650–1550 cm) and carboxylic acid O–H stretches (2500–3300 cm).
Data Reproducibility and Validation
Q. How can synthetic batches be standardized to ensure reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
